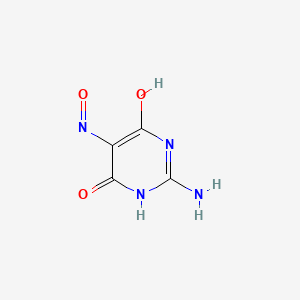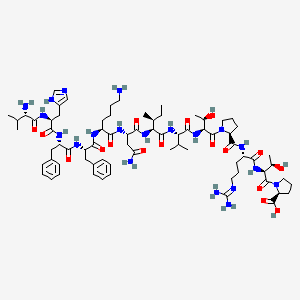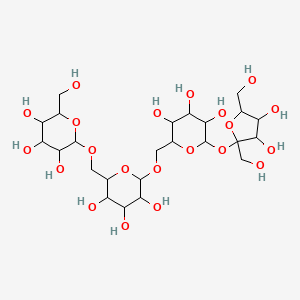
2-氨基-4,6-二羟基-5-亚硝基嘧啶
描述
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a heterocyclic organic compound with the molecular formula C4H4N4O3. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.
科学研究应用
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research has explored its antiviral properties, particularly against viruses such as Herpes and Pox.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
Target of Action
It is known that similar compounds have been found to inhibit the enzyme tyrosinase , which plays a crucial role in the oxidation of tyrosine to DOPA, a precursor of melanin .
Mode of Action
The exact mode of action of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is yet to be elucidated . It has been observed that related compounds can inhibit immune-activated nitric oxide production . This suggests that 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine may interact with its targets to modulate immune responses.
Biochemical Pathways
Given the potential inhibitory effects on nitric oxide production, it could be inferred that the compound may influence pathways related to immune response and inflammation .
Pharmacokinetics
It is known that the compound is soluble in potassium hydroxide solution , which could potentially influence its bioavailability.
Result of Action
It is known that related compounds can inhibit immune-activated nitric oxide production , suggesting that 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine may have similar effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. The reaction is optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .
Industrial Production Methods
While specific industrial production methods for 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with adjustments for scalability and efficiency.
化学反应分析
Types of Reactions
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitroso group to other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
相似化合物的比较
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Lacks the nitroso group and has different biological activities.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups and exhibits distinct chemical properties.
6-Amino-5-nitrosopyrimidine-2,4-diol: Similar structure but with different substitution patterns.
Uniqueness
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is unique due to its combination of amino, hydroxyl, and nitroso groups, which confer specific reactivity and potential biological activities not found in other pyrimidine derivatives.
属性
IUPAC Name |
2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-4-6-2(9)1(8-11)3(10)7-4/h(H4,5,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPQVKFPBRMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966347 | |
| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52011-72-0, 55482-22-9 | |
| Record name | 2-Iminodihydro-4,5,6(1H)-pyrimidinetrione 5-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97327 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-4,6-DIHYDROXY-5-NITROSOPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)
